N-(2-cyclohexyl-2-phenylethyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Overview
Description
N-(2-cyclohexyl-2-phenylethyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with a unique structure that combines cyclohexyl, phenylethyl, and benzimidazole moieties
Preparation Methods
The synthesis of N-(2-cyclohexyl-2-phenylethyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves multiple steps, typically starting with the preparation of the benzimidazole core. The cyclohexyl and phenylethyl groups are introduced through specific alkylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as halides under basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(2-cyclohexyl-2-phenylethyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The cyclohexyl and phenylethyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-(2-cyclohexyl-2-phenylethyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can be compared with other similar compounds, such as:
N-(2-cyclohexyl-2-phenylethyl)-2,2-diphenylacetamide: This compound has a similar structure but lacks the benzimidazole moiety, which may result in different biological activities and applications.
N-(2-cyclohexyl-2-phenylethyl)-2,2-diphenylacetamide:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H29N3O3S |
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Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-(2-cyclohexyl-2-phenylethyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C23H29N3O3S/c1-25-21-14-13-19(15-22(21)26(2)23(25)27)30(28,29)24-16-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3,5-6,9-10,13-15,18,20,24H,4,7-8,11-12,16H2,1-2H3 |
InChI Key |
KITASOGSRUSONG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCC(C3CCCCC3)C4=CC=CC=C4)N(C1=O)C |
Origin of Product |
United States |
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